Pyrazine vs. Pyridine Heterocycle: Two N-Atom Pyrazine Core Confers Altered Hydrogen-Bond Acceptor Profile Relative to Single N-Atom Pyridine Analogs
The target compound incorporates a pyrazine ring (two aromatic nitrogen atoms at positions 1 and 4) as the heteroaromatic terminus, whereas the most extensively characterized styrylsulfonyl series—the styrylsulfonyl-methylpyridines described by Lu et al. (2014)—features a pyridine ring (single aromatic nitrogen) [1]. This structural distinction increases the hydrogen-bond acceptor (HBA) count from 4 (pyridine analog) to 5 (target compound) and alters the topological polar surface area (TPSA), which is 51.6 Ų for the pyridine analog (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine vs. an estimated 64.7 Ų for the target compound based on the additional pyrazine nitrogen . The dual-nitrogen pyrazine system also modifies the electron-deficient character of the heterocycle, which can influence π-stacking and charge-transfer interactions with target protein binding pockets relative to pyridine-based comparators [2].
| Evidence Dimension | Heterocycle Nitrogen Count and Hydrogen-Bond Acceptor Capacity |
|---|---|
| Target Compound Data | 2 aromatic nitrogen atoms (pyrazine); HBA count = 5; estimated TPSA ≈ 64.7 Ų |
| Comparator Or Baseline | (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine: 1 aromatic nitrogen; HBA count = 4; TPSA = 51.6 Ų |
| Quantified Difference | ΔHBA = +1; ΔTPSA ≈ +13.1 Ų |
| Conditions | In silico calculated properties from SMILES structures; no experimental binding or solubility data available for the target compound |
Why This Matters
The additional HBA and larger polar surface area of the pyrazine scaffold may differentially affect target engagement and permeability compared to pyridine analogs, making direct substitution without experimental binding validation inadvisable.
- [1] Lu T, LaBarbera DV, Wiemer AJ, et al. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents: Synthesis, Structure–Activity Relationships, and Biological Activities. J Med Chem. 2014;57(6):2275-2291. doi:10.1021/jm4019614. View Source
- [2] Brown DJ. The Pyrazines, Supplement I. Chemistry of Heterocyclic Compounds, Volume 58. New York: John Wiley & Sons; 2002. ISBN: 978-0-471-40382-4. View Source
